molecular formula C17H13IO5 B5007812 [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-iodobenzoate CAS No. 6052-90-0

[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-iodobenzoate

Cat. No.: B5007812
CAS No.: 6052-90-0
M. Wt: 424.19 g/mol
InChI Key: MZNJCUWTHLMYKY-UHFFFAOYSA-N
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Description

[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-iodobenzoate is a complex organic compound that features a benzodioxin ring system and an iodobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-iodobenzoate typically involves the reaction of 2-iodobenzoic acid with a suitable benzodioxin derivative. One common method involves the esterification of 2-iodobenzoic acid with [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethanol] in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-iodobenzoate can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodioxin derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-iodobenzoate involves its interaction with specific molecular targets. The benzodioxin ring can interact with enzymes and receptors, modulating their activity. The iodobenzoate moiety can facilitate the formation of covalent bonds with nucleophilic sites on proteins, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

  • [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-bromobenzoate
  • [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-chlorobenzoate
  • [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-fluorobenzoate

Uniqueness

Compared to its analogs, [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-iodobenzoate is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its binding affinity and specificity in biological systems .

Properties

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13IO5/c18-13-4-2-1-3-12(13)17(20)23-10-14(19)11-5-6-15-16(9-11)22-8-7-21-15/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNJCUWTHLMYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)COC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13IO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387175
Record name [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6052-90-0
Record name [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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